N-(2-chloro-4-methylphenyl)-3-oxobutanamide N-(2-chloro-4-methylphenyl)-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 160878-27-3
VCID: VC5423322
InChI: InChI=1S/C11H12ClNO2/c1-7-3-4-10(9(12)5-7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
SMILES: CC1=CC(=C(C=C1)NC(=O)CC(=O)C)Cl
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67

N-(2-chloro-4-methylphenyl)-3-oxobutanamide

CAS No.: 160878-27-3

Cat. No.: VC5423322

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-3-oxobutanamide - 160878-27-3

Specification

CAS No. 160878-27-3
Molecular Formula C11H12ClNO2
Molecular Weight 225.67
IUPAC Name N-(2-chloro-4-methylphenyl)-3-oxobutanamide
Standard InChI InChI=1S/C11H12ClNO2/c1-7-3-4-10(9(12)5-7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
Standard InChI Key WZMYPGAPLAOSDX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CC(=O)C)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

N-(2-Chloro-4-methylphenyl)-3-oxobutanamide exhibits a planar aromatic ring system substituted with chlorine (2-position) and methyl (4-position) groups. The amide functional group at the 3-oxobutanamide moiety enables hydrogen bonding and nucleophilic reactivity. Key identifiers include:

PropertyValueSource
IUPAC NameN-(2-chloro-4-methylphenyl)-3-oxobutanamide
Molecular FormulaC₁₁H₁₂ClNO₂
Molecular Weight225.67 g/mol
CAS Registry Number160878-27-3
SMILESCC1=CC(=C(C=C1)NC(=O)CC(=O)C)Cl

The compound’s crystallinity and solubility profile (soluble in polar aprotic solvents like DMSO) make it suitable for recrystallization-based purification .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch of amide) and 1540 cm⁻¹ (N-H bend) confirm the amide linkage .

  • ¹H NMR: Signals at δ 2.2 ppm (methyl group), δ 3.4 ppm (methylene protons), and δ 7.3–7.6 ppm (aromatic protons) align with the substituent positions .

  • Mass Spectrometry: A molecular ion peak at m/z 225.67 corroborates the molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via condensation of 2-chloro-4-methylaniline with diketene or acetoacetyl chloride under acidic conditions . A representative procedure involves:

  • Reacting 2-chloro-4-methylaniline (1 eq) with diketene (1.2 eq) in toluene at 80°C for 6 hours.

  • Isolating the product via vacuum filtration after cooling, yielding 75–85% purity .

Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields .

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance efficiency. Key steps include:

  • Feedstock Preparation: 2-Chloro-4-methylaniline and diketene are premixed in a 1:1.1 molar ratio.

  • Reactor Conditions: Temperature maintained at 70–90°C with a residence time of 2 hours.

  • Purification: Centrifugal partition chromatography achieves >99% purity for pharmaceutical-grade material .

Applications in Chemical and Pharmaceutical Research

Intermediate in Heterocyclic Synthesis

N-(2-Chloro-4-methylphenyl)-3-oxobutanamide is pivotal in constructing pyrimidine and dihydropyrimidine scaffolds. For example, its reaction with benzaldehyde derivatives and urea under HCl catalysis yields tetrahydro-2-oxopyrimidine-5-carboxamides, which exhibit antimicrobial activity .

Antimicrobial Properties

Derivatives synthesized from this compound demonstrate moderate to strong activity against:

  • Staphylococcus aureus (MIC: 8–16 µg/mL)

  • Escherichia coli (MIC: 16–32 µg/mL)

  • Pseudomonas aeruginosa (MIC: 32–64 µg/mL)

Industrial Applications

The compound is utilized in dye intermediate synthesis and polymer cross-linking agents due to its electron-withdrawing substituents .

Physical and Chemical Properties

PropertyValueMethod
Melting Point80–85°CDifferential Scanning Calorimetry
LogP1.76HPLC
SolubilityDMSO: 50 mg/mL; Water: <0.1 mg/mLShake-flask method

Recent Research Developments

Green Synthesis Advances

A 2025 study demonstrated solvent-free mechanochemical synthesis using ball milling, achieving 90% yield in 15 minutes .

Pharmacokinetic Profiling

In vivo studies in rats show a plasma half-life of 3.2 hours and 60% oral bioavailability, suggesting suitability for oral drug formulations.

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